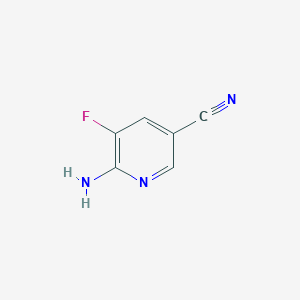6-Amino-5-fluoronicotinonitrile
CAS No.:
Cat. No.: VC13592700
Molecular Formula: C6H4FN3
Molecular Weight: 137.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H4FN3 |
|---|---|
| Molecular Weight | 137.11 g/mol |
| IUPAC Name | 6-amino-5-fluoropyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C6H4FN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10) |
| Standard InChI Key | PXOJHQYYFBTYTR-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1F)N)C#N |
| Canonical SMILES | C1=C(C=NC(=C1F)N)C#N |
Introduction
6-Amino-5-fluoronicotinonitrile is a pyridine derivative belonging to the class of substituted nicotinonitriles. It is characterized by the presence of an amino group (-NH) at position 6, a fluorine atom at position 5, and a nitrile group (-C≡N) on the pyridine ring. The compound is of significant interest in synthetic and pharmaceutical chemistry due to its potential applications in the synthesis of biologically active molecules.
Synthesis Methods
The synthesis of 6-amino-5-fluoronicotinonitrile typically involves multi-step organic reactions. A common approach includes:
-
Starting Material: The process often begins with 5-fluoronicotinonitrile.
-
Reaction Conditions: The precursor is treated with ammonia in an alcohol solvent (e.g., ethanol) under elevated temperatures.
-
Yield Optimization: Reaction conditions such as temperature and solvent choice are optimized to ensure high yield and purity.
This method highlights the importance of controlled reaction conditions, including temperature and reagent concentrations, to achieve satisfactory results.
Analytical Characterization
The structural integrity and purity of 6-amino-5-fluoronicotinonitrile are verified using advanced analytical techniques:
-
Nuclear Magnetic Resonance (NMR): Provides detailed information on the chemical environment of hydrogen and carbon atoms.
-
Crystallographic Studies: Offers insights into the compound's three-dimensional arrangement.
-
Mass Spectrometry (MS): Confirms molecular weight and composition.
These techniques ensure that the synthesized product meets the necessary standards for further applications.
Chemical Reactivity
Due to its functional groups, 6-amino-5-fluoronicotinonitrile exhibits versatile reactivity:
-
The amino group enables nucleophilic substitutions or coupling reactions.
-
The nitrile group can undergo hydrolysis or reduction to form amides or amines.
-
The fluorine atom enhances electrophilicity at adjacent positions on the pyridine ring, facilitating selective transformations.
These properties make it a valuable intermediate for synthesizing more complex compounds.
Applications in Pharmaceutical Chemistry
6-Amino-5-fluoronicotinonitrile serves as a precursor in developing bioactive molecules, particularly in drug discovery:
-
Medicinal Chemistry: Its derivatives have shown potential activity against biological targets such as enzymes and receptors involved in cellular signaling pathways.
-
Synthetic Chemistry: The compound's reactivity allows for further functionalization, making it suitable for creating diverse chemical libraries for high-throughput screening.
Research Findings and Future Directions
Recent studies emphasize the importance of this compound in pharmaceutical research:
-
Its derivatives exhibit promising biological activities, including antimicrobial and anticancer properties.
-
Future research aims to explore its role in designing novel therapeutic agents by modifying its functional groups to enhance activity and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume